molecular formula C20H18FN3O2S B2578596 N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide CAS No. 1007475-46-8

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide

Cat. No. B2578596
CAS RN: 1007475-46-8
M. Wt: 383.44
InChI Key: HNMUMHKGWLJYMV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a thienopyrazole group, and a dimethylbenzamide group . These groups are common in many bioactive compounds and could potentially confer a variety of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thienopyrazole ring, a fluorophenyl group, and a dimethylbenzamide group . These groups could potentially interact with biological targets in specific ways, influencing the compound’s overall biological activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase the compound’s stability and influence its interactions with biological targets .

Scientific Research Applications

Antimicrobial Activity

Desai et al. (2013) synthesized a series of compounds, including 2-(5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-ones, which demonstrated potent inhibitory action against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. This research showcases the potential application of such compounds in developing new antimicrobial agents (Desai, N., Joshi, V. V., & Rajpara, K. M., 2012).

Antifungal and Anticancer Properties

Zhang et al. (2019) designed and synthesized a series of aromatic carboxamides with a diphenylamine scaffold that exhibited significant antifungal activities. This study indicates the potential use of such compounds in agricultural applications to protect crops from fungal diseases (Zhang, A., Yue, Y., & Yang, J., 2019). Additionally, Ahsan (2012) explored 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide analogues for their anticancer activity, particularly highlighting compound 4h for its effectiveness against leukemia cell lines, suggesting a pathway for new cancer treatments (Ahsan, M., 2012).

Drug Efficacy and Molecular Corroboration

Thangarasu et al. (2019) synthesized novel pyrazole derivatives and evaluated their antioxidant, anti-breast cancer, and anti-inflammatory properties. The study included molecular docking to examine the interaction between the synthesized compounds and enzymes responsible for inflammation and breast cancer, showcasing the potential of these compounds in drug development (Thangarasu, P., Manikandan, A., & Thamaraiselvi, S., 2019).

Fluorescent Probes and Detection Techniques

Wang et al. (2012) developed a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols. The probe's design and functional mechanism offer insights into creating sensitive and selective detection techniques for environmental and biological sciences (Wang, Z., Han, D., & Jia, W., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many compounds with similar structural features are known to have antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Many compounds with similar structural features are used as pharmaceuticals, suggesting that they could be safe under certain conditions .

Future Directions

Given the potential biological activities associated with this compound’s functional groups, it could be a promising candidate for further study. Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-12-7-13(2)9-14(8-12)20(25)22-19-17-10-27(26)11-18(17)23-24(19)16-5-3-15(21)4-6-16/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMUMHKGWLJYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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